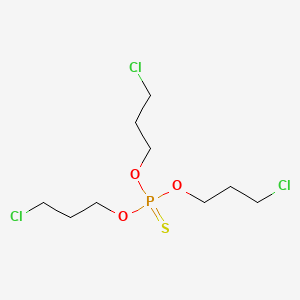
Tris(chloropropyl) thiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(chloropropyl) thiophosphate is a chlorinated organophosphate compound widely used as a flame retardant. It is commonly added to polyurethane foams, PVC, and EVA to enhance their fire resistance properties. This compound is known for its effectiveness in reducing flammability and is often used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(chloropropyl) thiophosphate is typically synthesized by reacting propylene oxide with phosphoryl chloride. This reaction produces a mixture of products, with tris(2-chloro-1-methylethyl) phosphate being the dominant isomer .
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure the desired product yield and purity. The reaction is carried out in the presence of a catalyst to facilitate the process and achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions: Tris(chloropropyl) thiophosphate undergoes various chemical reactions, including hydrolysis under acidic or alkaline conditions . It can also participate in substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and nucleophiles. The reaction conditions vary depending on the desired outcome, with temperature and pH being critical factors.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various substituted phosphates.
Scientific Research Applications
Tris(chloropropyl) thiophosphate has a wide range of scientific research applications:
Chemistry: It is used as a flame retardant additive in the synthesis of polymers and other materials.
Biology: Research studies have explored its potential effects on biological systems, including its toxicity and environmental impact.
Industry: It is extensively used in the production of flame-retardant materials, including foams, textiles, and coatings
Mechanism of Action
The mechanism by which tris(chloropropyl) thiophosphate exerts its flame-retardant effects involves both solid-phase and gas-phase mechanisms . In the solid phase, it promotes char formation, which acts as a barrier to flame propagation. In the gas phase, it releases phosphorus-containing radicals that interfere with the combustion process, reducing the overall flammability of the material.
Comparison with Similar Compounds
- Tris(2-chloro-1-methylethyl) phosphate
- Bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate
- Bis(2-chloropropyl) (2-chloro-1-methylethyl) phosphate
- Tris(2-chloropropyl) phosphate
Comparison: Tris(chloropropyl) thiophosphate is unique due to its specific isomeric composition and its effectiveness as a flame retardant. Compared to other similar compounds, it offers a balance of high flame-retardant efficiency and relatively low toxicity, making it a preferred choice in various industrial applications.
Properties
CAS No. |
102308-65-6 |
|---|---|
Molecular Formula |
C9H18Cl3O3PS |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
tris(3-chloropropoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H18Cl3O3PS/c10-4-1-7-13-16(17,14-8-2-5-11)15-9-3-6-12/h1-9H2 |
InChI Key |
XIXQYPDYOGTEEY-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=S)(OCCCCl)OCCCCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
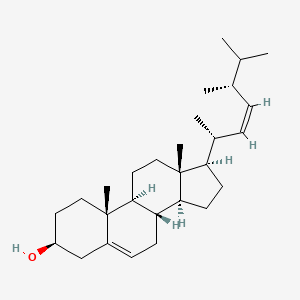
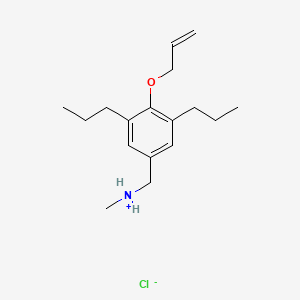
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

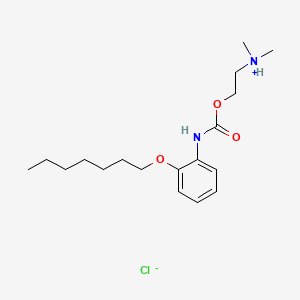
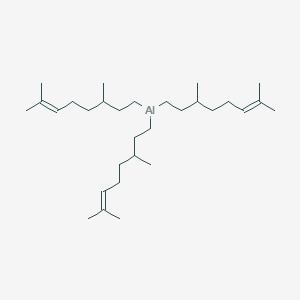
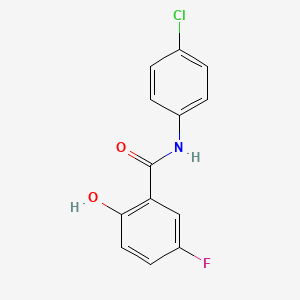
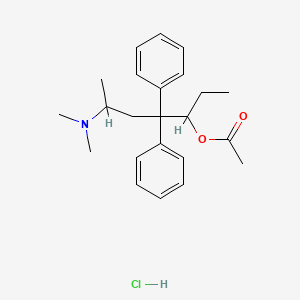

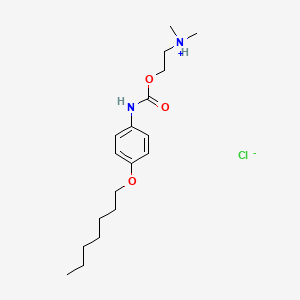

![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
